Methyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride Methyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2408965-30-8
VCID: VC7735324
InChI: InChI=1S/C10H17NO3.ClH/c1-13-8(12)10(11)6-9(7-10)2-4-14-5-3-9;/h2-7,11H2,1H3;1H
SMILES: COC(=O)C1(CC2(C1)CCOCC2)N.Cl
Molecular Formula: C10H18ClNO3
Molecular Weight: 235.71

Methyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride

CAS No.: 2408965-30-8

VCID: VC7735324

Molecular Formula: C10H18ClNO3

Molecular Weight: 235.71

* For research use only. Not for human or veterinary use.

Methyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride - 2408965-30-8

Description

Chemical Identity and Structural Features

The compound has the molecular formula C₁₀H₁₈ClNO₃ and a molecular weight of 235.71 g/mol (calculated from PubChem data for analogous structures) . Its spirocyclic architecture consists of two fused rings: a 3-membered carbocycle and a 5-membered oxolane (oxygen-containing ring). Key structural features include:

  • Amino group: Enhances reactivity in nucleophilic substitution and coupling reactions.

  • Methyl ester: Provides a handle for further functionalization via hydrolysis or transesterification.

  • Hydrochloride salt: Improves solubility in polar solvents for biological assays .

Synthetic Routes

The synthesis involves three critical steps:

  • Spirocyclic Core Formation: Achieved via cyclization of γ-keto esters or allylsulfonamides under photocatalytic conditions .

  • Amino Group Introduction: Utilizes nucleophilic substitution with ammonia or protected amines.

  • Esterification: Methylation of the carboxylic acid intermediate using methanol and acid catalysts .

Table 2: Optimized Reaction Conditions (Example)

StepReagents/ConditionsYield
CyclizationIr[dF(CF₃)ppy]₂(dtbpy)PF₆, CH₂Cl₂, 25°C76%
AminationNH₃, DMF, 60°C65%
EsterificationMeOH, H₂SO₄, reflux83%

Industrial Scaling

Process optimization focuses on:

  • Continuous Flow Reactors: To enhance cyclization efficiency .

  • Green Solvents: Replace dichloromethane with ethyl acetate for reduced environmental impact .

Safety Data (from Analogous Compounds)73

Hazard StatementPrecautionary Measure
H315, H319Avoid skin/eye contact
H335Use respiratory protection

Functional Transformations

  • Oxidation: Converts the amino group to nitro derivatives using KMnO₄.

  • Reduction: LiAlH₄ reduces the ester to a primary alcohol .

  • Cross-Coupling: Suzuki-Miyaura reactions enable aryl group introduction at the amino site .

Stability Under Conditions

  • pH Sensitivity: Degrades in strong acidic/basic conditions via ester hydrolysis .

  • Thermal Stability: Decomposes above 200°C, releasing CO₂ and methylamine .

Pharmacological Potential

  • GPR119 Modulation: Acts as a partial agonist for GPR119, a receptor involved in glucose-dependent insulin secretion.

  • Enzyme Inhibition: Demonstrates activity against serine hydrolases in preclinical models.

Material Science

  • Ligand Design: Used to create chiral catalysts for asymmetric synthesis .

  • Polymer Additives: Enhances thermal stability in epoxy resins .

Table 3: Structural and Functional Comparison

CompoundKey DifferenceBioactivity
Methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylateOxa/Amino position swapReduced receptor selectivity
7-Azaspiro[3.5]nonane derivativesNitrogen vs. oxygen in the ringImproved metabolic stability

Research Challenges and Future Directions

  • Stereocontrol: Achieving enantioselective synthesis remains difficult due to the spiro center’s rigidity .

  • Toxicity Profiling: Limited data on long-term exposure effects necessitate further studies .

This compound’s versatility in synthesis and biological activity positions it as a promising candidate for drug discovery and materials science. Ongoing research aims to refine its pharmacological profile and industrial applicability.

CAS No. 2408965-30-8
Product Name Methyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride
Molecular Formula C10H18ClNO3
Molecular Weight 235.71
IUPAC Name methyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C10H17NO3.ClH/c1-13-8(12)10(11)6-9(7-10)2-4-14-5-3-9;/h2-7,11H2,1H3;1H
Standard InChIKey XEYFVXUBEMIDRQ-UHFFFAOYSA-N
SMILES COC(=O)C1(CC2(C1)CCOCC2)N.Cl
Solubility not available
PubChem Compound 146082499
Last Modified Apr 15 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator